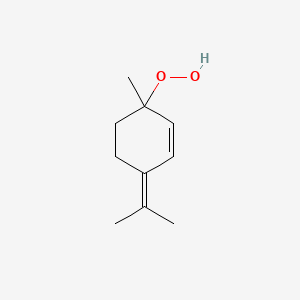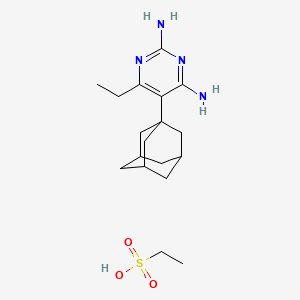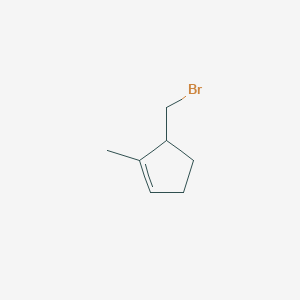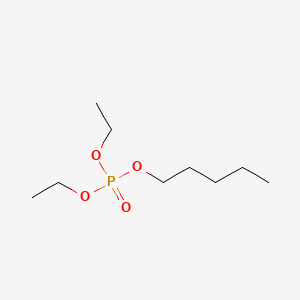
Phosphoric acid, diethyl pentyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, diethyl pentyl ester is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This particular ester is derived from phosphoric acid and contains diethyl and pentyl groups attached to the phosphorus atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, diethyl pentyl ester can be synthesized through the reaction of phosphoric acid with diethyl pentyl alcohol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate esterification .
Industrial Production Methods
Industrial production of phosphoric acid esters often involves the use of trivalent phosphorus compounds, such as phosphites, which react with alcohols in the presence of oxidizing agents like diethyl azodicarboxylate . This method ensures high yields and purity of the ester.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, diethyl pentyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding phosphoric acid and the corresponding alcohol.
Oxidation: The ester can be oxidized to form phosphonic acids.
Substitution: The ester can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as bromotrimethylsilane.
Substitution: Nucleophiles like amines, alcohols, and phenols in the presence of catalysts.
Major Products Formed
Hydrolysis: Phosphoric acid and diethyl pentyl alcohol.
Oxidation: Phosphonic acids.
Substitution: Various phosphoramidates, phosphorus triesters, and sulfoximine-derived phosphoramidates.
Scientific Research Applications
Phosphoric acid, diethyl pentyl ester has diverse applications in scientific research:
Mechanism of Action
Phosphoric acid, diethyl pentyl ester exerts its effects through various mechanisms:
Comparison with Similar Compounds
Phosphoric acid, diethyl pentyl ester can be compared with other esters of phosphoric acid, such as:
Phosphoric acid, diethyl phenyl ester: Similar in structure but contains a phenyl group instead of a pentyl group.
Phosphoric acid, diethyl butyl ester: Contains a butyl group, making it less hydrophobic compared to the pentyl ester.
Phosphoric acid, diethyl hexyl ester: Contains a hexyl group, making it more hydrophobic and less reactive.
The uniqueness of this compound lies in its balance between hydrophobicity and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
20195-08-8 |
|---|---|
Molecular Formula |
C9H21O4P |
Molecular Weight |
224.23 g/mol |
IUPAC Name |
diethyl pentyl phosphate |
InChI |
InChI=1S/C9H21O4P/c1-4-7-8-9-13-14(10,11-5-2)12-6-3/h4-9H2,1-3H3 |
InChI Key |
ITJPTURSPJESQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


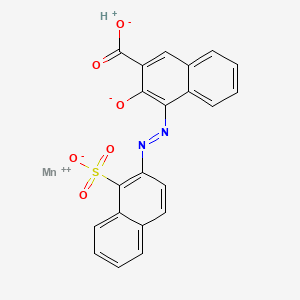
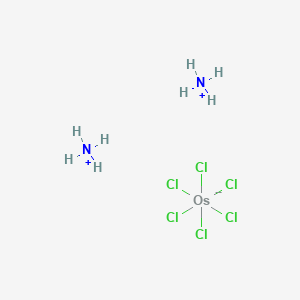
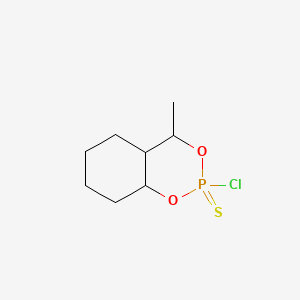
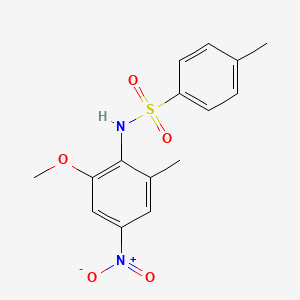
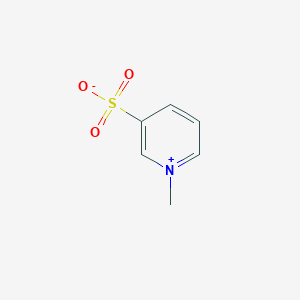
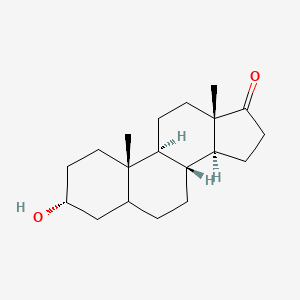

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13729172.png)
